3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate is an aromatic compound with the molecular formula C7H6N2O5. It is known for its strong light absorption at 540 nm and is produced when 3,5-dinitrosalicylic acid reacts with a reducing sugar, reducing the 3-nitro group to an amino group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate can be synthesized through the nitration of benzoic acid, followed by reduction. The nitration process involves treating benzoic acid with nitric acid under controlled conditions to introduce the nitro group. The resulting nitrobenzoic acid is then reduced to form the amino derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various catalysts for facilitating substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of protein tyrosine phosphatases, which are involved in various cellular processes . The compound’s effects are mediated through its ability to bind to these enzymes and modulate their activity, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate: Similar in structure but contains a sulfonic acid group instead of a carboxylic acid group.
5-Amino-2-nitrobenzoic acid: Similar but lacks the hydroxyl group at the 2-position.
2-Hydroxy-5-nitrobenzoic acid: Similar but lacks the amino group at the 3-position.
Uniqueness
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate is unique due to its combination of functional groups (amino, hydroxyl, and nitro) on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H8N2O6 |
---|---|
Molekulargewicht |
216.15 g/mol |
IUPAC-Name |
3-amino-2-hydroxy-5-nitrobenzoic acid;hydrate |
InChI |
InChI=1S/C7H6N2O5.H2O/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12;/h1-2,10H,8H2,(H,11,12);1H2 |
InChI-Schlüssel |
SNIOJJMZKTXNCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)[N+](=O)[O-].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.